3-Methoxy-1,2-thiazole-5-carboxylic acid
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Overview
Description
3-Methoxy-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, thiazole derivatives are stable under normal conditions but can decompose under high temperature and acidic conditions .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3-Methoxy-1,2-thiazole-5-carboxylic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with methoxy and carboxylic acid substituents. One common method includes the reaction of thiazole-5-carboxylic acid with methanol in the presence of a catalyst to introduce the methoxy group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
3-Methoxy-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it valuable in biological studies.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and organic dyes
Comparison with Similar Compounds
- 2-Methoxy-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,2-thiazole-5-carboxylic acid
- 2-Amino-1,3-thiazole-5-carboxylic acid
Uniqueness: 3-Methoxy-1,2-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications .
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBOIEXGALEPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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